molecular formula C7H9FN2 B1316243 (S)-1-(5-Fluoropyridin-2-yl)ethanamine CAS No. 905587-15-7

(S)-1-(5-Fluoropyridin-2-yl)ethanamine

货号: B1316243
CAS 编号: 905587-15-7
分子量: 140.16 g/mol
InChI 键: KNKRMCSSVBSDNL-YFKPBYRVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(S)-1-(5-Fluoropyridin-2-yl)ethanamine is a chiral amine compound characterized by the presence of a fluorine atom on the pyridine ring. This compound is of significant interest in organic chemistry due to its potential applications in pharmaceuticals and agrochemicals. The presence of the fluorine atom can enhance the compound’s metabolic stability and bioavailability, making it a valuable building block in drug design.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(5-Fluoropyridin-2-yl)ethanamine typically involves the following steps:

    Fluorination of Pyridine Derivatives: The selective fluorination of pyridine derivatives can be achieved using reagents such as Selectfluor in the presence of silver carbonate (Ag2CO3).

    Chiral Resolution: The chiral resolution of the racemic mixture can be performed using chiral acids or chromatography techniques to obtain the desired enantiomer, this compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes followed by chiral resolution. The use of continuous flow reactors and automated chromatography systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding imines or nitriles.

    Reduction: Reduction of the compound can lead to the formation of the corresponding amine derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Introduction of various functional groups on the pyridine ring.

科学研究应用

Medicinal Chemistry

(S)-1-(5-Fluoropyridin-2-yl)ethanamine is primarily explored for its therapeutic properties, particularly as a selective inhibitor of anaplastic lymphoma kinase (ALK). This receptor tyrosine kinase is implicated in various cancers, including non-small cell lung cancer and anaplastic large cell lymphoma. The compound's ability to inhibit ALK disrupts signaling pathways that promote cell proliferation and survival, making it a valuable candidate for cancer therapy.

Research indicates that this compound exhibits significant biological activities, including:

  • Cytotoxicity : In vitro studies have demonstrated potent cytotoxic effects against several cancer cell lines, such as MCF-7 (breast adenocarcinoma) and MEL-8 (melanoma), with effective IC50 values comparable to established chemotherapeutics.
  • Apoptosis Induction : Flow cytometry analyses confirm that treatment with this compound leads to increased caspase activity, suggesting that it triggers programmed cell death in cancer cells.

Neuropharmacology

The compound has also been investigated for its potential neuroprotective properties. It may modulate neurotransmitter systems related to mood and cognition, influencing pathways associated with anxiety and depression by affecting serotonin and norepinephrine levels in the brain.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that this compound effectively reduced tumor size in xenograft models of non-small cell lung cancer. The study reported a significant decrease in tumor volume compared to control groups treated with standard chemotherapeutics.

Case Study 2: Neuroprotective Effects

In another investigation focused on neuropharmacology, researchers found that this compound exhibited protective effects against oxidative stress-induced neuronal damage in vitro. The results indicated potential applications in treating neurodegenerative disorders.

作用机制

The mechanism of action of (S)-1-(5-Fluoropyridin-2-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity, leading to improved pharmacological effects. The compound may modulate signaling pathways and biochemical processes, contributing to its therapeutic potential.

相似化合物的比较

    ®-1-(5-Fluoropyridin-2-yl)ethanamine: The enantiomer of the compound with different stereochemistry.

    2-(5-Fluoropyridin-2-yl)ethanamine: A structural isomer with a different substitution pattern on the pyridine ring.

    5-Fluoropyridin-2-ylmethanamine: A related compound with a methylene group instead of an ethylamine group.

Uniqueness: (S)-1-(5-Fluoropyridin-2-yl)ethanamine is unique due to its specific stereochemistry and the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The compound’s chiral nature and fluorine substitution make it a valuable tool in asymmetric synthesis and drug design.

生物活性

(S)-1-(5-Fluoropyridin-2-yl)ethanamine, also known as a fluorinated pyridine derivative, has garnered attention in medicinal chemistry due to its potential biological activity, particularly in the context of cancer treatment. This article explores the compound's biological properties, mechanisms of action, and its role as a precursor for drug development.

Chemical Structure and Properties

  • Molecular Formula : C₇H₉FN₂
  • Molecular Weight : Approximately 138.16 g/mol
  • Structure : The compound features a fluorinated pyridine ring and an ethanamine moiety, which contribute to its unique biological interactions.

This compound primarily functions as an intermediate in the synthesis of anaplastic lymphoma kinase (ALK) inhibitors. The presence of the fluorine atom enhances the compound's binding affinity to specific biological targets, including enzymes and receptors involved in oncogenic signaling pathways. This enhancement is crucial for modulating enzyme activity or receptor interactions, thereby influencing cellular proliferation and survival.

1. Inhibition of ALK Activity

The compound has been studied for its role in inhibiting ALK, a receptor tyrosine kinase implicated in various cancers such as non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma. In preclinical studies, this compound derivatives demonstrated significant potency against ALK, leading to reduced cancer cell proliferation.

2. Selectivity and Blood-Brain Barrier Penetration

The selectivity of this compound for ALK over other kinases is noteworthy. Additionally, its ability to penetrate the blood-brain barrier makes it particularly valuable for targeting central nervous system tumors.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
ALK InhibitionEffective in inhibiting ALK activity, leading to reduced tumor growth
SelectivityHigh selectivity for ALK compared to other kinases
Blood-Brain BarrierCapable of penetrating the blood-brain barrier
Synthesis PrecursorUsed as a building block for novel drug candidates

Case Study: Development of ALK Inhibitors

In a study focusing on the optimization of compounds targeting ALK, this compound was utilized as a key intermediate. Researchers synthesized various derivatives and evaluated their efficacy in inhibiting ALK-mediated signaling pathways. The results indicated that specific modifications to the pyridine ring significantly enhanced potency and selectivity against cancer cell lines expressing mutant ALK variants.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for (S)-1-(5-Fluoropyridin-2-yl)ethanamine, and how are enantiomeric impurities minimized?

Methodological Answer: The synthesis typically involves asymmetric catalysis or enzymatic methods. For example, ω-transaminase biocatalysts can enantioselectively aminate ketone precursors in a two-phase system, achieving high enantiomeric excess (e.g., 98% ee) by optimizing pH (7.5–8.5), temperature (30–40°C), and co-solvents (e.g., isopropyl alcohol) to enhance enzyme stability . Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) is used to monitor purity, while X-ray crystallography (via SHELX software) confirms absolute configuration .

Q. How is the structural and stereochemical integrity of this compound validated?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation in polar solvents (e.g., ethanol/water mixtures). SHELXL refines the structure using intensity data collected at 100 K to minimize thermal motion artifacts. Computational validation via density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) calculates bond lengths and angles, which are compared to experimental data to resolve discrepancies .

Q. What safety protocols are critical when handling this compound?

Methodological Answer: Key precautions include:

  • Ventilation: Use fume hoods with ≥0.5 m/s airflow.
  • PPE: Nitrile gloves, safety goggles, and lab coats.
  • Storage: Sealed containers under nitrogen at 2–8°C to prevent degradation.
  • Spills: Neutralize with dry sand or vermiculite; avoid aqueous solutions to prevent HCl/HF release .

Advanced Research Questions

Q. How can computational methods predict the reactivity and stability of this compound in complex reactions?

Methodological Answer: DFT calculations (e.g., Gaussian 16) with solvent models (e.g., SMD for water) predict reaction pathways. For example:

  • Nucleophilic attack: Fluorine’s electron-withdrawing effect lowers the pyridine ring’s LUMO energy, favoring amine substitution.
  • Thermodynamic stability: Gibbs free energy (ΔG) calculations identify stable intermediates. Experimental validation via NMR (e.g., 19F^{19}\text{F} chemical shifts) reconciles computational and empirical data .

Q. What strategies resolve contradictions between experimental and computational data on molecular properties?

Methodological Answer: Case study: If DFT predicts a pKa of 8.2 for the amine group but experimental titration yields 7.5:

  • Reassess solvation models: Switch from implicit (e.g., PCM) to explicit solvent simulations.
  • Check conformers: Use molecular dynamics (MD) to sample low-energy conformations.
  • Validate with analogs: Compare with (S)-1-(5-chloropyridin-2-yl)ethanamine to isolate electronic effects .

Q. How do reaction conditions influence enantioselectivity in biocatalytic synthesis?

Methodological Answer: A two-phase system (aqueous/organic) enhances enantioselectivity by:

  • Substrate partitioning: Increasing ketone solubility in the organic phase (e.g., MTBE) reduces enzyme inhibition.
  • Co-factor recycling: Use L-alanine dehydrogenase to regenerate PLP co-factors, sustaining >90% conversion. Mutagenesis (e.g., S223A in ω-transaminase) improves activity toward bulkier substrates .

Q. What are the applications of this compound in medicinal chemistry?

Methodological Answer: It serves as a chiral building block for kinase inhibitors. For example:

  • Target: NGF-TrkA inhibitors (e.g., AZD1332 analogs) use the fluoropyridinyl group for hydrophobic binding.
  • Structure-activity relationship (SAR): Fluorine’s electronegativity enhances metabolic stability, while the (S)-configuration optimizes target binding .

属性

IUPAC Name

(1S)-1-(5-fluoropyridin-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2/c1-5(9)7-3-2-6(8)4-10-7/h2-5H,9H2,1H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNKRMCSSVBSDNL-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(C=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=NC=C(C=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50582624
Record name (1S)-1-(5-Fluoropyridin-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50582624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

905587-15-7
Record name (1S)-1-(5-Fluoropyridin-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50582624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 5N aqueous NaOH solution (5 mL) and N-(1-(5-fluoropyridin-2-yl)ethyl)acetamide (180 mg, 0.4 mmol) was heated under reflux conditions for 12-16 h. After completion of the reaction, the reaction mixture was cooled to a temperature of 20-35° C. The reaction mixture was extracted with DCM, dried over anhydrous sodium sulphate and concentrated under reduced pressure to afford 45 mg of the title compound as a yellow liquid.
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
180 mg
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

2-(1-Azidoethyl)-5-fluoropyridine (Method 3; 7.7 g, 46.3 mmol) and Pd (10 wt. %, dry basis, on activated carbon, 2.47 g, 2.32 mmol) in methanol (20 ml) was placed under H2 for 4 hours. The reaction was then evacuated, flushed with N2, filtered, washed with MeOH (3×30 ml), and concentrated to give the title compound as pale yellow oil (6.40 g, 99%). 1H NMR (400 MHz) 8.45 (d, J=2.8 Hz, 1H), 7.67 (ddd, J=2.8, 2.8 and 2.8 Hz, 1H), 7.54 (m, 1H), 4.01 (q, J=6.8 Hz, 1H), 1.97 (b, 2H), 1.27 (d, J=6.8 Hz, 3H).
Name
2-(1-Azidoethyl)-5-fluoropyridine
Quantity
7.7 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
2.47 g
Type
catalyst
Reaction Step One
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(S)-1-(5-Fluoropyridin-2-yl)ethanamine
(S)-1-(5-Fluoropyridin-2-yl)ethanamine
(S)-1-(5-Fluoropyridin-2-yl)ethanamine
(S)-1-(5-Fluoropyridin-2-yl)ethanamine
(S)-1-(5-Fluoropyridin-2-yl)ethanamine
(S)-1-(5-Fluoropyridin-2-yl)ethanamine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。